![molecular formula C15H19N3O3S2 B2552232 2-(3,4-dimethoxyphenyl)-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)acetamide CAS No. 476465-74-4](/img/structure/B2552232.png)
2-(3,4-dimethoxyphenyl)-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)acetamide
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2-(3,4-dimethoxyphenyl)-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)acetamide involves various reactions starting with basic building blocks such as hydrazinecarbothioamide and acetic anhydride. For instance, the synthesis of N-(4-acetyl-5,5-dimethyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide was achieved by reacting 2-(propan-2-ylidene)hydrazinecarbothioamide with acetic anhydride . Similarly, the precursor for 2-{[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl acetic acid was synthesized by reacting 4-hydroxy-3,5-dimethoxybenzaldehyde with thiosemicarbazide . These methods indicate that acylation and condensation reactions are key steps in the synthesis of such compounds.
Molecular Structure Analysis
The molecular structures of related compounds have been determined using various analytical techniques such as IR, NMR, Mass, and X-ray crystallography. For example, the structure of N-(4-acetyl-5,5-dimethyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide was established by these methods, and the compound was found to crystallize in the monoclinic system . The structures of two N-{2-([(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides were also determined, revealing a 'V' shaped conformation and various intermolecular interactions .
Chemical Reactions Analysis
The chemical reactivity of these compounds often involves interactions with proteins or enzymes, as seen in the docking of 2-{[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl acetic acid into the MurB protein of Staphylococcus aureus . Additionally, the reactivity can be tailored by functionalizing specific positions on the molecule, such as the N3 position in the case of 2-(2,4-dioxothiazolidin-5-ylidene)-acetamides .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structure. For instance, the antioxidant properties of novel 2-(2,4-dioxothiazolidin-5-ylidene)-acetamides containing 1,3,4-thia/oxadiazole moieties were evaluated, and one compound was found to have a radical scavenging ability of 88.9%, which is comparable to ascorbic acid . The crystal structure of N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide revealed that the planes of the acetamide and 1,3,4-thiadiazole units are twisted, affecting the compound's intermolecular interactions and, consequently, its physical properties .
Scientific Research Applications
Synthesis and Biological Activity Evaluation
- Anticancer Properties : A study reported the synthesis of N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds, which were evaluated for their cytotoxic activities against different cancer cell lines, indicating their potential as anticancer agents (Sraa Abu-Melha, 2021).
- Antimicrobial Potential : Research on thiophene, thienopyrimidine, and thienothiadiazine derivatives of antipyrine highlighted their potential as antimicrobial agents, showcasing the versatile biological applications of thiadiazole compounds (H. M. Aly, N. Saleh, Heba A. Elhady, 2011).
Synthesis of Heterocyclic Compounds
- Heterocyclic Compound Synthesis : The creation of various heterocyclic compounds, such as pyrazole, thiazole, and thiadiazole derivatives, incorporating thiadiazole moieties, demonstrates the chemical versatility and importance of these structures in developing new pharmaceuticals (M. Raslan, S. Sayed, M. A. Khalil, 2016).
Optoelectronic Applications
- Optoelectronic Properties : The study of thiazole-based polythiophenes for their optoelectronic properties indicates a broader application spectrum of thiadiazole derivatives beyond pharmaceuticals, touching upon materials science and engineering (P. Camurlu, N. Guven, 2015).
Molecular Modeling and Drug Design
- Drug Design : The use of molecular modeling and DFT studies for the structural and spectral analysis of thiadiazole derivatives further underscores their importance in the rational design of new molecules with potential therapeutic applications (P. Gautam, Deepika Gautam, R. P. Chaudhary, 2013).
Mechanism of Action
properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S2/c1-4-7-22-15-18-17-14(23-15)16-13(19)9-10-5-6-11(20-2)12(8-10)21-3/h5-6,8H,4,7,9H2,1-3H3,(H,16,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDAGKMVZWLZQQT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(S1)NC(=O)CC2=CC(=C(C=C2)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801323485 | |
Record name | 2-(3,4-dimethoxyphenyl)-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801323485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24816723 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
476465-74-4 | |
Record name | 2-(3,4-dimethoxyphenyl)-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801323485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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